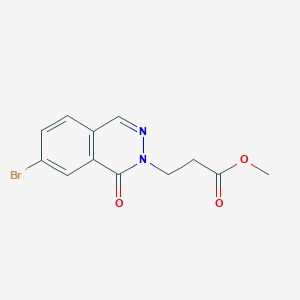
Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate is an organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the phthalazinone ring and a methyl ester group attached to the propanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate typically involves the following steps:
Bromination: The starting material, phthalazinone, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated phthalazinone is then reacted with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the phthalazinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major products are the oxidized derivatives, such as carboxylic acids or ketones.
科学的研究の応用
Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The bromine atom and the carbonyl group in the phthalazinone ring are key functional groups that contribute to its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
- Methyl 3-(7-chloro-1-oxophthalazin-2(1H)-yl)propanoate
- Methyl 3-(7-fluoro-1-oxophthalazin-2(1H)-yl)propanoate
- Methyl 3-(7-iodo-1-oxophthalazin-2(1H)-yl)propanoate
Uniqueness
Methyl 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C12H11BrN2O3 |
|---|---|
分子量 |
311.13 g/mol |
IUPAC名 |
methyl 3-(7-bromo-1-oxophthalazin-2-yl)propanoate |
InChI |
InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-12(17)10-6-9(13)3-2-8(10)7-14-15/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
RTOHFDVFPLVWSG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
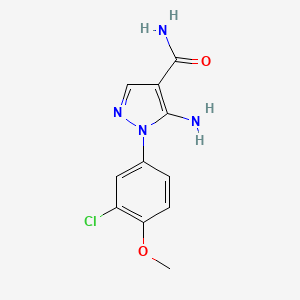
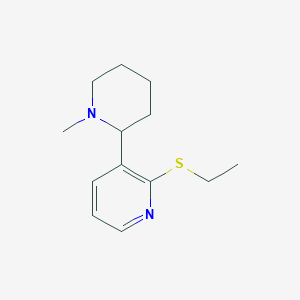


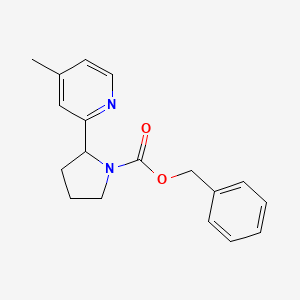
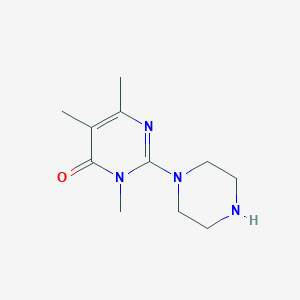

![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
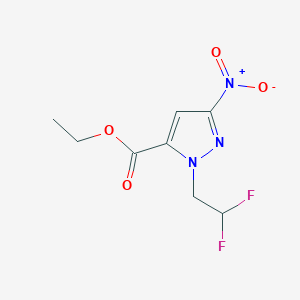
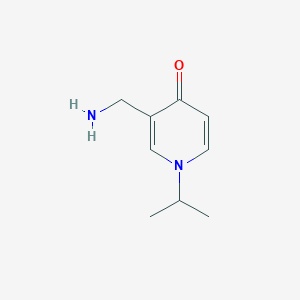

![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)
